![molecular formula C16H17N3O5S B2373958 N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 1105246-13-6](/img/structure/B2373958.png)
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(furan-2-ylmethyl)oxalamide
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Overview
Description
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(furan-2-ylmethyl)oxalamide, also known as DTT-061, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases. This compound is synthesized using a multi-step process that involves several reactions.
Scientific Research Applications
Synthesis and Chemical Properties
Optically Active Binuclear Diorganotin Compounds
Optically active binuclear diorganotin compounds were synthesized from an optically active oxalamide, indicating a potential application in creating complex organometallic structures (Jiménez‐Pérez et al., 2006).
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions with (hetero)aryl chlorides and amides have been facilitated using oxalamide derivatives, which suggests their utility in enhancing catalytic reactions in organic chemistry (De et al., 2017).
N-Arylation of Oxazolidinones and Amides
Oxalamide derivatives have been shown to be effective in promoting the N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides, indicating their role in facilitating complex organic synthesis (Bhunia et al., 2022).
Enhancement of Catalytic Activity in Coupling Reactions
N,N'-Bisoxalamides, including derivatives similar to the compound , have been found to enhance the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines (Bhunia et al., 2017).
Biological Activities
Anticancer Activity
Derivatives of the compound have shown potent and selective cytotoxic effects against leukemia cell lines, indicating potential applications in cancer research (Horishny et al., 2021).
Inhibition of NQO2
Analogues of furan-amidines, which are structurally related to the compound, have been evaluated as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018).
Antidepressant and Anti-anxiety Properties
Isoxazoline derivatives related to the compound have shown potential as antidepressant and anti-anxiety agents in neuropharmacological studies (Kumar et al., 2013).
Antibacterial, Antiurease, and Antioxidant Activities
Some triazole Schiff base and amine derivatives, structurally similar to the compound , have demonstrated effective antiurease and antioxidant activities (Sokmen et al., 2014).
Mechanism of Action
Target of Action
Compounds with a similar thiazolidin-2,4-dione (tzd) moiety have been known to interact with various biological targets .
Mode of Action
Tzd analogues are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic mur ligases, and their antioxidant action by scavenging reactive oxygen species (ros) .
Biochemical Pathways
The tzd moiety is known to play a central role in the biological functioning of several essential molecules .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Compounds with a similar tzd moiety are known to exhibit a wide range of biological activities .
Action Environment
The presence of sulfur in the tzd moiety enhances their pharmacological properties .
properties
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c20-15(17-11-14-3-1-9-24-14)16(21)18-12-4-6-13(7-5-12)19-8-2-10-25(19,22)23/h1,3-7,9H,2,8,10-11H2,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTSHPHJJZRYRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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